molecular formula C7H4N2O3S B1422035 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1216288-05-9

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

Cat. No.: B1422035
CAS No.: 1216288-05-9
M. Wt: 196.19 g/mol
InChI Key: OJNWNTNUJCAOSU-UHFFFAOYSA-N
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Description

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is a high-value heterocyclic scaffold in medicinal chemistry, primarily serving as a critical synthetic intermediate for the development of novel antimicrobial agents . Its core structure, which fuses thiophene and pyrimidine rings, is a privileged pharmacophore in drug discovery. Scientific research leverages this compound to construct more complex molecules, such as N-benzyl carboxamide derivatives, which have demonstrated significant in vitro antibacterial activity against strains like S. aureus and B. subtilis . Docking studies indicate that derivatives of this thienopyrimidine scaffold can interact with bacterial targets, suggesting a potential mechanism rooted in the inhibition of essential enzymes . Furthermore, the electronic structure and reactivity of the thieno[2,3-d]pyrimidine system make it a subject of interest in quantum chemical studies aimed at understanding its behavior in substitution reactions and other synthetic transformations . As a versatile building block, this carboxylic acid provides researchers with a robust platform for designing and synthesizing new bioactive compounds to explore structure-activity relationships and advance the fight against resistant microorganisms.

Properties

IUPAC Name

4-oxo-3H-thieno[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4N2O3S/c10-5-4-3(7(11)12)1-13-6(4)9-2-8-5/h1-2H,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNWNTNUJCAOSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(S1)N=CNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Precursors

A common strategy starts with cyclization of suitable precursors such as aminothiophene derivatives or amidines with carbonyl-containing reagents. For example, cyclization of 2-aminothiophene carboxylic acid derivatives with formamide or formimidate reagents under heating can yield the thieno[2,3-d]pyrimidine ring system with a keto group at position 4.

Carboxylation at the 5-Position

The carboxylic acid group at the 5-position can be introduced either by using carboxylated starting materials or by post-cyclization modifications such as oxidation or hydrolysis of ester intermediates.

Specific Preparation Methods and Research Findings

Method Based on Polyphosphoric Acid-Mediated Cyclization

One reported method involves heating ethyl 3-amino-5-methyl-4-oxo-2-thioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate in a mixture of polyphosphoric acid and a corresponding carboxylic acid at elevated temperatures (~170°C) for several hours. After cooling, the reaction mixture is neutralized, and the product is isolated by filtration and washing. This method yields the corresponding 4-oxo thieno[2,3-d]pyrimidine carboxylic acids with moderate to good yields (e.g., 55%) and high purity after recrystallization.

Step Reagents/Conditions Outcome Yield (%) Notes
1 Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate + Carboxylic acid + Polyphosphoric acid Heated at 170°C for 5-7 hours 55 Cyclization and carboxylation
2 Neutralization with NaOH Precipitate formation Isolation of product
3 Recrystallization in ethanol Purification Improves purity

S-Alkylation and Cyclization Routes

Starting from 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylic acid derivatives, S-alkylation with phenacyl bromides in solvents such as dimethylformamide at elevated temperatures (~130°C) can yield intermediates that undergo further cyclization to form fused heterocyclic systems related to the target compound. These methods provide derivatives useful for biological activity studies but also serve as routes to the parent acid via hydrolysis.

Ester Hydrolysis and Amide Formation

Ester intermediates of the thieno[2,3-d]pyrimidine carboxylic acids can be hydrolyzed under basic conditions (e.g., 1 N NaOH) followed by acidification to yield the free carboxylic acid. This step is often used in the final stages of synthesis after functional group modifications such as N-alkylation or amide bond formation.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: Proton NMR typically shows characteristic signals for the thiophene methyl group around 2.79-2.82 ppm and amino protons near 5.7 ppm. Carboxylic acid protons and aromatic signals confirm substitution patterns.

  • Mass Spectrometry: LC-MS and HRMS confirm molecular weights consistent with the target compound and derivatives.

  • Melting Point: Reported melting points (e.g., >255°C) indicate purity and crystallinity of the synthesized acids.

Summary Table of Preparation Methods

Method No. Starting Material Key Reagents/Conditions Yield (%) Product Purity/Notes
1 Ethyl 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylate Polyphosphoric acid, carboxylic acid, 170°C, 5-7 h 55 Cyclization and carboxylation, recrystallized
2 3-amino-5-methyl-4-oxo-2-thioxo-tetrahydrothieno[2,3-d]pyrimidin-6-carboxylic acid derivatives Phenacyl bromide, DMF, 130°C, 3 h 73 S-alkylation leading to fused heterocycles
3 Ester intermediates 1 N NaOH hydrolysis, acid workup Variable Conversion to free acid, purification step

Chemical Reactions Analysis

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid has been investigated for its potential as an antimicrobial agent. Its primary target is the enzyme tRNA (Guanine37-N1)-methyltransferase (TrmD), which is essential for bacterial protein synthesis. By inhibiting TrmD, the compound disrupts the methylation of tRNA, leading to reduced protein synthesis and bacterial cell death.

Antimicrobial Activity

Research indicates significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundActivity AgainstReference
This compoundGram-positive and Gram-negative bacteria
5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidineSimilar activity profile

Biological Studies

The compound is also utilized in studies related to enzyme inhibition and protein interactions. Its unique structural features allow it to effectively interact with bacterial enzymes, making it a valuable candidate for further research in antimicrobial drug development.

Industrial Applications

In addition to its biological applications, this compound serves as a precursor for synthesizing more complex heterocyclic compounds. These derivatives may have potential pharmaceutical applications or serve as intermediates in chemical processes.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate

  • Structure : The ethyl ester derivative of the parent compound, with a carboxylate group replaced by an ethyl ester.
  • Synthesis : Synthesized via esterification of the carboxylic acid precursor using thionyl chloride and alcohols (e.g., t-BuOH) .
  • Applications: Often used as an intermediate in drug development.

Pyrido[2,3-d]pyrimidine Analogs

a) 8-Ethyl-D5-5-oxo-2-(piperazin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic Acid Hydrochloride
  • Structural Differences: Replaces the thieno ring with a pyrido ring and introduces a piperazine substituent.
  • Properties: Deuterated ethyl group (D5) enhances metabolic stability. Molecular weight: 374.41 g/mol (matches fluorinated quinolone derivatives) .
  • Potential Use: Likely explored for antimicrobial activity, given its structural resemblance to fluoroquinolones.
b) 1-Cyclopentyl-7-cyclopropyl-2-mercapto-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylic Acid
  • Substituents : Cyclopentyl and cyclopropyl groups enhance lipophilicity (LogP ~2.05), improving membrane permeability.
  • Biological Relevance : The mercapto (-SH) group may facilitate disulfide bonding with cysteine residues in biological targets .
  • Status : Available commercially (97% purity), indicating robust synthetic routes .

Fluorinated Pyrimidine Derivatives

  • Example: 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic Acid Ethyl Ester Key Features: Dual trifluoromethyl groups increase metabolic stability and electron-withdrawing effects. Analytical Data: LCMS m/z 366 [M+H]⁺; HPLC retention time: 1.26 minutes . Comparison: Fluorination contrasts with the non-fluorinated thieno-pyrimidine core, offering distinct electronic and steric profiles .

Pyrrolo[2,3-d]pyrimidine Derivatives

  • Example: 2-Amino-4,7-dihydro-4-oxo-7-β-D-ribofuranosyl-1H-pyrrolo[2,3-d]pyrimidine-5-carboxylic Acid Structural Nuance: Incorporates a ribofuranosyl group, making it a nucleoside analog. Applications: Likely investigated for antiviral or anticancer activity due to its similarity to purine/pyrimidine bases .

Biological Activity

4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly its antimicrobial properties. This article explores its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C₇H₄N₂O₃S
  • Molecular Weight : 196.18 g/mol

The primary target of this compound is the tRNA (Guanine37-N1)-methyltransferase (TrmD) enzyme. The compound inhibits TrmD function, disrupting the methylation of tRNA, which is crucial for protein synthesis in bacteria. This inhibition leads to reduced protein synthesis and ultimately bacterial cell death .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget BacteriaZone of Inhibition (mm)Reference
5.1Staphylococcus aureus ATCC 2592324
Escherichia coli ATCC 2592223
Pseudomonas aeruginosa ATCC 2785322
Bacillus subtilis ATCC 663324
5.2Staphylococcus aureus ATCC 2592322
Escherichia coli ATCC 2592220

These results demonstrate that compounds derived from thieno[2,3-d]pyrimidines possess varying degrees of activity against both Gram-positive and Gram-negative bacteria.

Case Studies

A recent study focused on the synthesis and evaluation of N-benzylamides of 4-Oxo-5-methylthienopyrimidine-6-carboxylic acid derivatives. These derivatives were tested against standard strains of microorganisms. The findings revealed promising antimicrobial activity with a mechanism likely involving inhibition of TrmD .

In another study, molecular docking simulations were performed to understand the binding affinity of these compounds to the TrmD active site. The results indicated that certain structural modifications significantly enhanced binding affinity and antimicrobial potency .

Research Findings

Recent literature emphasizes the potential of thieno[2,3-d]pyrimidine derivatives in drug development. The following points summarize key findings:

  • Inhibition of TrmD : The compound's ability to inhibit TrmD is a critical factor in its antimicrobial activity .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thieno[2,3-d]pyrimidine scaffold can lead to significant changes in biological activity. For instance, benzyl substitutions at specific positions enhance antimicrobial efficacy .
  • Comparative Studies : When compared to established antibiotics like Meropenem, some derivatives showed comparable or superior activity against resistant bacterial strains .

Q & A

Q. What are the recommended synthetic routes for preparing 4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid derivatives?

The core structure is typically synthesized via alkaline hydrolysis of ester precursors. For example, ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes hydrolysis with a threefold excess of NaOH in aqueous medium under mild heating. The resulting carboxylic acid is isolated via acidification with orthophosphoric acid and purified by filtration . Subsequent derivatization (e.g., amidation) employs coupling reagents like 1,1’-carbonyldiimidazole (CDI) in dimethylformamide (DMF), enabling one-pot reactions with amines at ambient conditions .

Q. How should researchers characterize synthesized derivatives of this compound?

Key characterization methods include:

  • 1H NMR spectroscopy : Signals for amide NH protons appear as triplets in the 8.69–8.78 ppm range due to proximity to methylene groups .
  • LCMS : Confirmation of molecular ions (e.g., m/z 366 [M+H]+) and HPLC retention times (e.g., 1.26 minutes under SMD-TFA05 conditions) ensure purity and structural integrity .
  • Elemental analysis : Validates molecular formula compliance (e.g., C10H12N2O4 for a related analog) .

Advanced Research Questions

Q. How can researchers address low reactivity of ester intermediates during amidation?

The low reactivity of ethyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate in direct amine coupling necessitates peptide coupling reagents. CDI activates the carboxylic acid to form an imidazolide intermediate, which reacts efficiently with benzylamines in DMF without requiring high temperatures or pressure. This method minimizes side products and simplifies purification .

Q. What computational strategies are used to predict the bioactivity of derivatives?

Molecular docking studies (e.g., with AutoDock Vina) against targets like TrmD methyltransferase (PDB ID: 5ZHN) help predict binding modes. For example, RMSD values ≤1.952 Å between docked and crystallographic poses validate reliability. Researchers should optimize torsional parameters and use tools like Discovery Studio for visualization .

Q. How can contradictions in antimicrobial activity data be resolved?

Discrepancies between in vitro antimicrobial assays and computational predictions may arise from solubility or off-target effects. Mitigation strategies include:

  • Parallel docking and assay validation : Compare docking scores (e.g., binding energy ≤-8.5 kcal/mol) with MIC values against bacterial strains.
  • Structural tweaks : Introducing electron-withdrawing groups (e.g., trifluoromethyl) or modifying substituent positions (e.g., benzyl vs. pyridyl) can enhance activity .

Q. What safety precautions are critical when handling reactive intermediates?

While no acute toxicity data are available for the core compound, related analogs require:

  • Ventilation controls : Use fume hoods to avoid inhalation of decomposition products (e.g., carbon/nitrogen oxides) .
  • Personal protective equipment (PPE) : Nitrile gloves, face shields, and respirators when handling strong oxidizers or heated reactions .

Q. How can structural modifications improve pharmacokinetic properties?

  • Bioisosteric replacement : Substituting the 4-oxo group with thio or pyrrolidine moieties enhances metabolic stability .
  • Solubility optimization : Introducing hydrophilic groups (e.g., hydroxyl, carboxyl) or using prodrug strategies (e.g., tert-butyl esters) improves bioavailability .

Q. What analytical methods assess compound stability during storage?

  • Forced degradation studies : Expose the compound to heat, light, and humidity, then monitor decomposition via HPLC.
  • Stability-indicating assays : Track pH-dependent hydrolysis (e.g., ester-to-acid conversion) under accelerated storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid
Reactant of Route 2
4-Oxo-1,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylic acid

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